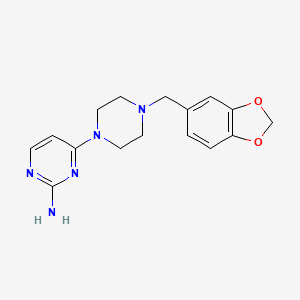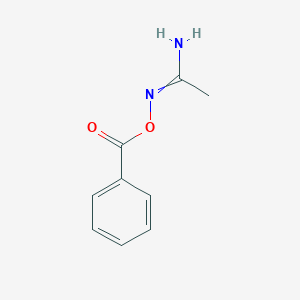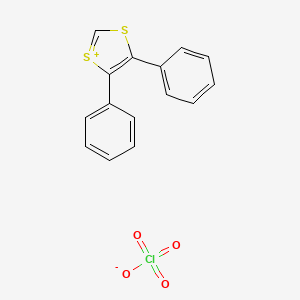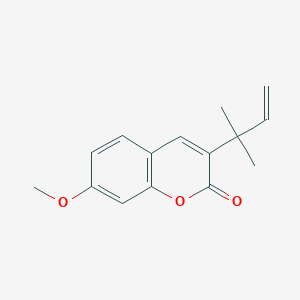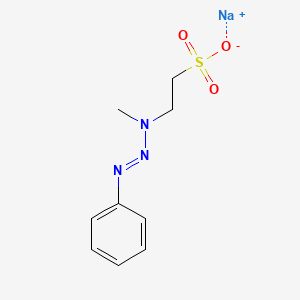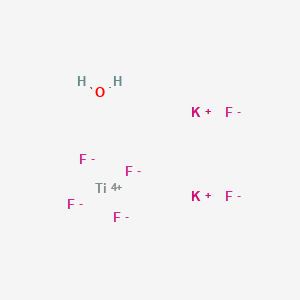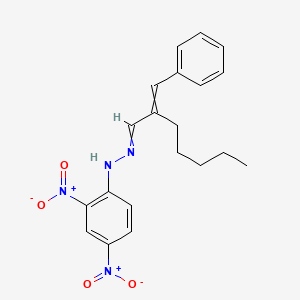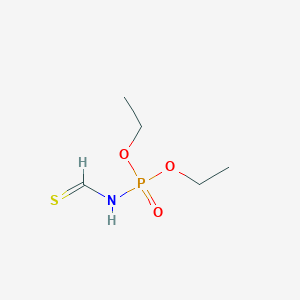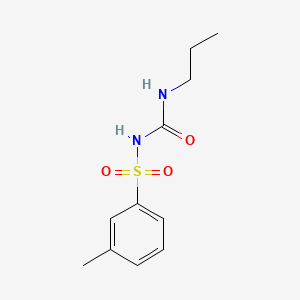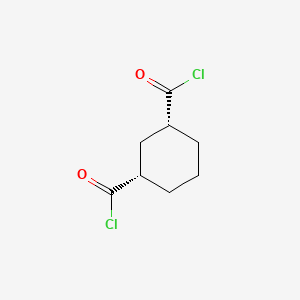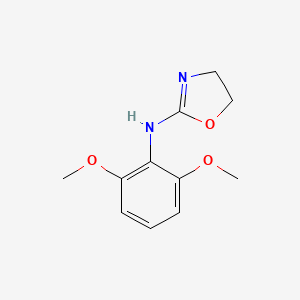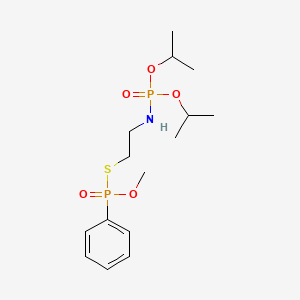
Nickel;samarium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-samarium compounds are a class of materials that combine the properties of nickel, a transition metal, and samarium, a rare earth element. These compounds are known for their unique chemical and physical properties, which make them valuable in various scientific and industrial applications. Nickel-samarium compounds often exhibit enhanced catalytic, magnetic, and electronic properties compared to their individual components.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel-samarium compounds can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and vapor-solid reactions. For instance, samarium-doped nickel phosphide can be synthesized via a two-step vapor-solid reaction technique . Another method involves the co-precipitation of nickel and samarium hydroxides, followed by hydrothermal treatment to obtain a layered double hydroxide structure .
Industrial Production Methods: In industrial settings, nickel-samarium compounds are often produced through high-temperature solid-state reactions. For example, nickel oxide and samarium-doped ceria composites are prepared by impregnating a substrate with nickel and samarium nitrate solutions, followed by calcination .
Chemical Reactions Analysis
Types of Reactions: Nickel-samarium compounds undergo various chemical reactions, including oxidation, reduction, and catalytic reactions. For example, nickel-samarium-doped ceria is used in the catalytic partial oxidation of methane, where it exhibits high catalytic activity due to the synergistic effect of nickel and samarium .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of nickel-samarium compounds include nickel nitrate, samarium nitrate, and various reducing agents. Reaction conditions often involve high temperatures and controlled atmospheres to ensure the desired phase and composition.
Major Products: The major products formed from these reactions depend on the specific application. For instance, in the catalytic partial oxidation of methane, the primary products are syngas (carbon monoxide and hydrogen) .
Scientific Research Applications
Nickel-samarium compounds have a wide range of scientific research applications:
Chemistry: They are used as catalysts in various chemical reactions, including hydrogen evolution reactions and methane oxidation
Biology: Research is ongoing to explore their potential in biological applications, such as drug delivery and imaging.
Medicine: Nickel-samarium compounds are being investigated for their potential use in medical devices and diagnostic tools.
Mechanism of Action
The mechanism by which nickel-samarium compounds exert their effects is often related to their unique electronic and catalytic properties. For example, in catalytic applications, the interaction between nickel and samarium enhances the compound’s ability to adsorb and activate reactant molecules. This synergistic effect improves the overall catalytic performance, making these compounds highly efficient in various reactions .
Comparison with Similar Compounds
- Nickel-cobalt compounds
- Nickel-iron compounds
- Samarium-cobalt compounds
Comparison: Nickel-samarium compounds are unique due to the combination of nickel’s catalytic properties and samarium’s electronic properties. Compared to nickel-cobalt and nickel-iron compounds, nickel-samarium compounds often exhibit higher catalytic activity and stability. Samarium-cobalt compounds, on the other hand, are known for their magnetic properties, but they lack the catalytic efficiency seen in nickel-samarium compounds .
Properties
CAS No. |
12201-95-5 |
|---|---|
Molecular Formula |
Ni2Sm |
Molecular Weight |
267.7 g/mol |
IUPAC Name |
nickel;samarium |
InChI |
InChI=1S/2Ni.Sm |
InChI Key |
KZBHFLGZSFHHGS-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


